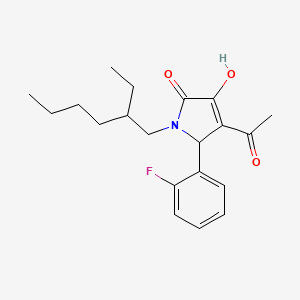![molecular formula C13H5F3N4S2 B11056457 3-(Thiophen-3-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056457.png)
3-(Thiophen-3-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring, a trifluorophenyl group, and a triazolothiadiazole core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable target for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-thiophenecarboxylic acid hydrazide with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired triazolothiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene or trifluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluorophenyl group can enhance the compound’s binding affinity to target proteins, while the triazolothiadiazole core can interact with active sites through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Thienyl)-6-(2,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Thienyl)-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluorophenyl group enhances its lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H5F3N4S2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-thiophen-3-yl-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H5F3N4S2/c14-8-3-7(4-9(15)10(8)16)12-19-20-11(6-1-2-21-5-6)17-18-13(20)22-12/h1-5H |
InChI Key |
PVEKYUNVXKFQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11056383.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone](/img/structure/B11056385.png)
![[4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine](/img/structure/B11056392.png)
![Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11056394.png)
![2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11056398.png)

![N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11056423.png)
![2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11056437.png)
![ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11056445.png)
![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11056455.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056460.png)
![3-(Furan-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056468.png)

![ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11056484.png)
